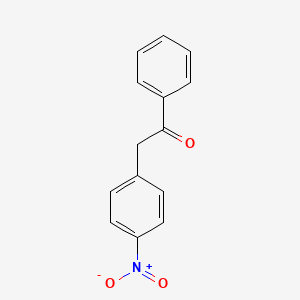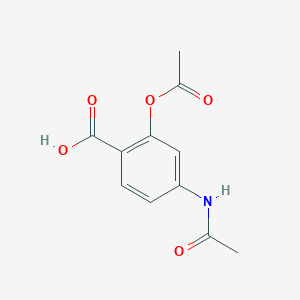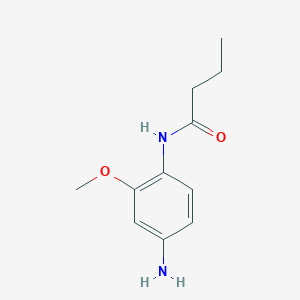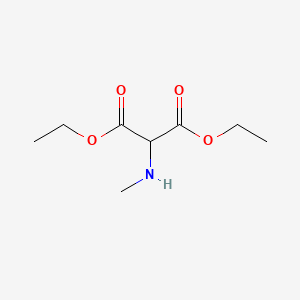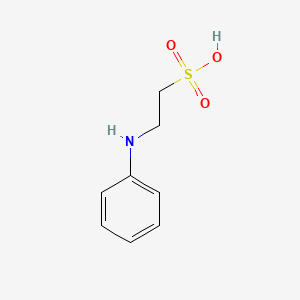
1-Metil-5-nitro-1H-pirazol
Descripción general
Descripción
1-Methyl-5-nitropyrazole is a compound with the molecular formula C4H5N3O2 . It has a molecular weight of 127.10 g/mol . The IUPAC name for this compound is 1-methyl-5-nitropyrazole .
Synthesis Analysis
1-Methyl-3,4,5-trinitropyrazole (MTNP) was synthesized using N-methylpyrazole as the starting material via iodination of I2/KIO3 aqueous solution at heating temperature and nitration of 100% HNO3 .Molecular Structure Analysis
The molecular structure of 1-Methyl-5-nitropyrazole has been characterized by various spectroscopic techniques. The InChIKey for this compound is COVPJOWITGLAKX-UHFFFAOYSA-N . The Canonical SMILES for this compound is CN1C(=CC=N1)N+[O-] .Chemical Reactions Analysis
The chemical reactions of 1-Methyl-5-nitropyrazole have been studied. For instance, it has been shown that in the gas phase, the nitronium cation does not act as a nitrating agent and generates, by means of one-electron transfer, the aromatic radical cations, which react with NO2· to form nitroaromatic products .Physical And Chemical Properties Analysis
The physical and chemical properties of 1-Methyl-5-nitropyrazole include a molecular weight of 127.10 g/mol, XLogP3-AA of 0.4, Hydrogen Bond Donor Count of 0, Hydrogen Bond Acceptor Count of 3, Rotatable Bond Count of 0, Exact Mass of 127.038176411 g/mol, Monoisotopic Mass of 127.038176411 g/mol, Topological Polar Surface Area of 63.6 Ų, Heavy Atom Count of 9, Formal Charge of 0, Complexity of 122 .Aplicaciones Científicas De Investigación
Cristalografía y análisis estructural
El compuesto “1-Metil-5-nitro-1H-pirazol” se puede utilizar en cristalografía y análisis estructural . Por ejemplo, se puede utilizar para estudiar la estructura cristalina de compuestos relacionados, como el “ácido 1–metil-3-propil-4-nitro-1H-pirazol-5-carboxílico”. Esto puede proporcionar información valiosa sobre las propiedades y el comportamiento de estos compuestos .
Síntesis de derivados de pirazol
“this compound” puede servir como material de partida para la síntesis de diversos derivados de pirazol . Estos derivados se pueden sintetizar utilizando diversos métodos, incluidos catalizadores de metales de transición, reacciones de fotorreducción, procesos multicomponente de un solo paso, reactivos novedosos y tipos de reacciones innovadoras .
Química medicinal
Los pirazoles, incluido el “this compound”, tienen un estatus privilegiado como marcos versátiles en diversos sectores de la industria química, incluida la medicina . Se ha encontrado que exhiben diversas actividades biológicas, como actividades antituberculosas, antimicrobianas, antifúngicas, antiinflamatorias, anticancerígenas y antidiabéticas .
Preparación de moléculas de fármacos
Los derivados del “this compound” se utilizan como intermediarios importantes en la preparación de moléculas de fármacos . La presencia de funcionalidad éster en los pirazoles ofrece un método atractivo para la generación de derivados que pueden poseer propiedades medicinales y biológicas interesantes .
Síntesis orgánica
La estructura de pirazol, incluido el “this compound”, tiene aplicaciones intrigantes en síntesis orgánica, donde actúa como un grupo director y transformador .
Agroquímicos
Los pirazoles, incluido el “this compound”, son andamios privilegiados importantes que se encuentran en moléculas biológicamente activas y agroquímicos . Están presentes en varias moléculas pequeñas, que exhiben una diversa gama de actividades agrícolas .
Direcciones Futuras
Future research on nitropyrazoles like 1-Methyl-5-nitropyrazole could focus on exploring new synthetic routes and process optimization, studying the physicochemical properties and the combination formulations with high energy compounds, and seeking green nitration agents and catalysts needed in the synthesis of nitropyrazole compounds .
Mecanismo De Acción
Target of Action
It’s worth noting that pyrazole derivatives have been found to interact with a variety of biological targets, contributing to their diverse range of activities .
Mode of Action
Pyrazoles, in general, are known for their versatility in organic synthesis and medicinal chemistry, often serving as starting materials for more complex heterocyclic systems . The mode of action would depend on the specific biological target and the structural modifications of the pyrazole compound.
Biochemical Pathways
It’s important to note that pyrazole derivatives have been found to influence a variety of biochemical pathways due to their diverse biological activities .
Result of Action
Pyrazole derivatives are known to exhibit a wide range of biological activities, suggesting that they could have multiple effects at the molecular and cellular levels .
Propiedades
IUPAC Name |
1-methyl-5-nitropyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5N3O2/c1-6-4(7(8)9)2-3-5-6/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COVPJOWITGLAKX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00202562 | |
| Record name | 1-Methyl-5-nitropyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00202562 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
54210-33-2 | |
| Record name | 1-Methyl-5-nitro-1H-pyrazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=54210-33-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Methyl-5-nitropyrazole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054210332 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Methyl-5-nitropyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00202562 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the key structural characteristics of 1-methyl-5-nitropyrazole?
A: 1-Methyl-5-nitropyrazole is a substituted pyrazole ring containing both a nitro group (-NO2) and a methyl group (-CH3). Its molecular formula is C4H5N3O2 and it has a molecular weight of 127.10 g/mol [, ]. The presence and position of the nitro group significantly influence its reactivity and spectroscopic properties.
Q2: How does the position of the nitro group influence the reactivity of 1-methyl-5-nitropyrazole?
A: Research has shown that the nitro group's position on the pyrazole ring dramatically impacts the compound's reactivity in nucleophilic substitution reactions []. Specifically, the nitro group in the 5-position of the pyrazole ring exhibits different reactivity compared to when it's located at the 3-position. This difference arises from the electronic effects exerted by the nitro group on the pyrazole ring, influencing the electron density distribution and thus, its reactivity towards nucleophiles.
Q3: Can 1-methyl-5-nitropyrazole be used as a ligand in the synthesis of metal complexes?
A: Yes, 1-methyl-5-nitropyrazole can act as a ligand in platinum(II) complexes []. Studies have investigated the synthesis and characterization of these complexes using techniques such as elemental analysis, ESI MS spectrometry, NMR (1H and 195Pt), IR, and far IR spectroscopy. The research also explored the potential of these complexes as anti-cancer agents, evaluating their cytotoxicity against various human cancer cell lines.
Q4: What spectroscopic techniques are useful for studying 1-methyl-5-nitropyrazole?
A4: Several spectroscopic methods prove valuable in analyzing 1-methyl-5-nitropyrazole, including:
- GC-MS: This technique has identified 1-methyl-5-nitropyrazole as a constituent in the ethanol leaf extract of Solanum americanum [].
- NMR Spectroscopy: Both 1H and 195Pt NMR are essential for characterizing 1-methyl-5-nitropyrazole-containing platinum(II) complexes and understanding their structural properties [].
- IR and far IR Spectroscopy: These methods provide insights into the vibrational modes of the molecule and metal-ligand interactions in complexes [].
Q5: Have there been any computational studies on 1-methyl-5-nitropyrazole?
A: Yes, theoretical studies have explored the spectroscopic and electronic properties of 1-methyl-5-nitropyrazole []. This research employed computational methods, potentially including density functional theory (DFT), to gain a deeper understanding of its electronic structure and how it relates to experimental observations.
Q6: Are there known reductive pathways for 1-methyl-5-nitropyrazole?
A: Research has investigated the reductive behavior of nitro- and dinitro-substituted 1-methylpyrazoles, which encompasses 1-methyl-5-nitropyrazole []. These studies likely examined various reduction conditions and characterized the resulting products, offering valuable insights into the compound's reactivity and potential applications in synthetic chemistry.
Q7: Is there research on amination reactions involving 1-methyl-5-nitropyrazole?
A: Yes, scientific literature explores the amination of bromo-substituted 1-methylnitropyrazoles, which includes the 5-nitro isomer []. This research likely focused on the reaction conditions, regioselectivity, and characterization of the aminated products. Understanding these amination reactions is crucial for potentially synthesizing more complex molecules with potentially useful properties.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








